



# An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of KP415 (Azstarys®)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HQ-415   |           |
| Cat. No.:            | B1673410 | Get Quote |

A Note on Nomenclature: Initial searches for "**HQ-415**" did not yield specific information on a compound with that designation. However, extensive data is available for "KP415," the development code for the FDA-approved medication Azstarys®, a combination of serdexmethylphenidate and dexmethylphenidate for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Given the similarity in the alphanumeric designation, this guide will focus on KP415, as it is highly probable to be the intended subject of interest.

KP415 is a central nervous system (CNS) stimulant product containing two components: serdexmethylphenidate (SDX), a prodrug of dexmethylphenidate (d-MPH), and immediate-release d-MPH.[1] The formulation is designed to provide a rapid onset of action from the immediate-release d-MPH, followed by an extended duration of effect from the gradual conversion of SDX to d-MPH.[1][2] The product is available in capsules where the two components are in a fixed molar ratio of 70% SDX to 30% d-MPH.[1]

# **Pharmacodynamics**

The therapeutic effect of KP415 is derived from dexmethylphenidate, the pharmacologically active d-enantiomer of racemic methylphenidate.[3] While the precise mechanism of therapeutic action in ADHD is not fully understood, it is established that methylphenidate blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron. This inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to an increase in the extracellular concentrations of these monoamines in the extraneuronal space, which is



believed to be the primary driver of its clinical effects. In vitro studies have shown that serdexmethylphenidate itself has little to no binding affinity for monoaminergic reuptake transporters.

CNS stimulants, including KP415, carry a risk of abuse, misuse, and dependence. They can also be associated with increased blood pressure and heart rate.

#### **Signaling Pathway of d-Methylphenidate**





Click to download full resolution via product page

Mechanism of action of d-methylphenidate at the synapse.

### **Pharmacokinetics**



KP415 is a combination of immediate-release d-MPH and the prodrug SDX. Following oral administration, the immediate-release d-MPH provides an early rise in plasma concentrations of the active drug. SDX is a new molecular entity where d-MPH is covalently bonded to a linker. This prodrug has low oral bioavailability itself (<3%) and is designed to be converted to d-MPH primarily in the lower gastrointestinal tract. The enzymes responsible for this conversion have not been fully identified. This gradual conversion of SDX provides an extended release of d-MPH throughout the day.

#### **Absorption**

Following a single oral dose of KP415 (52.3 mg SDX / 10.4 mg d-MPH) under fasted conditions, the mean peak plasma concentration (Cmax) of d-MPH was 14.0 ng/mL, and the mean area under the concentration-time curve (AUC) was 186 ngh/mL. In comparison, a 40 mg dose of an extended-release d-MPH hydrochloride capsule resulted in a Cmax of 28.2 ng/mL and an AUC of 248 ngh/mL. The pharmacokinetic profile of KP415 demonstrates a rapid initial rise in d-MPH concentration followed by a gradual decline.

The presence of food can affect the absorption of KP415. Administration with a high-fat meal can increase the Cmax of d-MPH by up to 33% and the AUC by up to 16%. The time to peak plasma concentration (Tmax) can be delayed from 2 hours to 4-4.5 hours.

#### **Distribution**

The plasma protein binding for both SDX and d-MPH is low, at 56% and 47% respectively. The apparent volume of distribution for SDX is approximately 29.3 L/kg. For d-MPH, following administration of KP415 in pediatric patients, the apparent volume of distribution ranged from 37.6 to 66 L/kg.

#### Metabolism

SDX is converted to d-MPH in the lower gastrointestinal tract. d-MPH is then primarily metabolized in the liver via de-esterification by the enzyme carboxylesterase 1 (CES1) to its inactive metabolite,  $d-\alpha$ -phenyl-piperidine acetic acid (d-ritalinic acid).

#### **Excretion**



Following a single oral dose of 52.3 mg/10.4 mg of KP415, the mean plasma terminal elimination half-life is approximately 5.7 hours for SDX and 11.7 hours for d-MPH. At steady-state in healthy adults, the half-life of d-MPH is between 8.5 and 9.2 hours.

## **Quantitative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters for d-methylphenidate following the administration of different doses of KP415 (SDX/d-MPH) in healthy adults under fasted conditions.

Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH

| Treatment (SDX/d-<br>MPH mg)                     | d-MPH HCl<br>Equivalent (mg) | Cmax (ng/mL) | AUC0-last<br>(h*ng/mL) |
|--------------------------------------------------|------------------------------|--------------|------------------------|
| 26.1/5.2                                         | 20                           | 7.1 ± 2.1    | 97.2 ± 28.8            |
| 39.2/7.8                                         | 30                           | 9.8 ± 2.8    | 142.5 ± 41.2           |
| 52.3/10.4                                        | 40                           | 13.8 ± 3.8   | 199.8 ± 57.2           |
| Data are presented as mean ± standard deviation. |                              |              |                        |

Table 2: Dose-Proportionality of d-MPH Pharmacokinetics

| Parameter | Power Model Slope<br>(β) | 90% Confidence<br>Interval | Conclusion        |
|-----------|--------------------------|----------------------------|-------------------|
| Cmax      | Close to 1               | Within [0.6781,<br>1.3219] | Dose Proportional |
| AUC0-inf  | Close to 1               | Within [0.6781,<br>1.3219] | Dose Proportional |

# Experimental Protocols Pharmacokinetic and Dose-Proportionality Study



A study was conducted to determine the pharmacokinetic profile and dose proportionality of three different dosage strengths of KP415.

- Design: This was a crossover study in 23 healthy adult volunteers (aged 18-55 years) under fasted conditions.
- Treatments: Participants received single doses of SDX/d-MPH at 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg.
- Washout Period: A 96-hour washout period was implemented between treatments.
- Steady-State Assessment: Following the single-dose phase, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg to assess steady-state pharmacokinetics.
- Sampling: Blood samples were collected at various time points to measure plasma concentrations of d-MPH and SDX for pharmacokinetic analysis.
- Analysis: Dose proportionality was evaluated using a power model regression analysis on the pharmacokinetic parameters Cmax and AUC0-inf.

Workflow for the KP415 pharmacokinetic and dose-proportionality study.

#### **Human Abuse Potential (HAP) Studies**

A series of studies were conducted to assess the abuse potential of SDX via oral, intranasal, and intravenous routes compared to d-MPH and placebo in recreational stimulant users.

- Design: These were randomized, double-blind, active- and placebo-controlled, crossover studies.
- Participants: Healthy, non-dependent individuals with a history of recreational stimulant use.
- Assessments: The primary endpoint was "Drug Liking" measured on a visual analog scale (VAS). Pharmacokinetic parameters were also assessed.
- Oral HAP Study (KP415.A01): Compared therapeutic and supratherapeutic doses of SDX with d-MPH extended-release (Focalin XR), phentermine, and placebo.



- Intranasal HAP Study (KP415.A02): Assessed the abuse potential and pharmacokinetics of intranasally administered SDX versus d-MPH and placebo.
- Intravenous HAP Study (KP415.A03): Evaluated the abuse potential and pharmacokinetics of intravenously administered SDX versus d-MPH and placebo.

The results of these studies indicated that while SDX has a lower abuse potential than d-MPH, it still showed a higher "Drug Liking" score than placebo.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. serdexmethylphenidate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Azstarys (Serdexmethylphenidate and Dexmethylphenidate Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of KP415 (Azstarys®)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673410#pharmacokinetics-and-pharmacodynamics-of-hq-415]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com